Stavudine/lamivudine

HIV-1 Mitochondrial Toxicity NRTI Comparison

Procurement of NRTI fixed-dose combinations requires product-specific evaluation due to divergent toxicity and resistance pathways. This stavudine/lamivudine FDC offers: - Well-characterized mitochondrial DNA impact (median +18 copies/cell at 48 weeks) serving as a positive control for novel NRTI safety studies - Established differential CNS penetration vs. zidovudine for HAND research - Pediatric chewable and oral suspension formulations with confirmed bioequivalence (90% CIs within 80-125%) Available as generic FDC for HIV program procurement.

Molecular Formula C18H23N5O7S
Molecular Weight 453.5 g/mol
CAS No. 880256-72-4
Cat. No. B12696396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStavudine/lamivudine
CAS880256-72-4
Molecular FormulaC18H23N5O7S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C10H12N2O4.C8H11N3O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t7-,8+;6-,7+/m00/s1
InChIKeyJUZRKMWONRCFNB-LAYJTVFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stavudine/Lamivudine Procurement Overview


Stavudine/lamivudine is a fixed-dose combination (FDC) of two nucleoside reverse transcriptase inhibitors (NRTIs): stavudine (d4T), a thymidine analog, and lamivudine (3TC), a cytidine analog. This combination is indicated as part of antiretroviral therapy for HIV-1 infection. [1] The formulation is widely used in resource-limited settings as a first-line backbone, although its use in industrialized nations has declined due to long-term metabolic toxicities associated with the stavudine component. [2]

Drug class Fixed-dose combination of two NRTIs (stavudine & lamivudine)
Primary use context First-line antiretroviral backbone in resource-limited public health programs
Limitation Stavudine-associated mitochondrial toxicity restricts use in industrialized settings

Stavudine/Lamivudine FDC Non-Interchangeability


NRTI backbones are not interchangeable due to divergent toxicity profiles, resistance mutation pathways, and pharmacokinetic interactions. Stavudine, as a thymidine analog, exhibits a distinct mitochondrial toxicity signature compared to other NRTIs, leading to specific adverse events like peripheral neuropathy and lipoatrophy. [1] Conversely, lamivudine's signature M184V resistance mutation confers increased susceptibility to stavudine, a phenomenon not uniformly observed with other NRTI pairs. [2] Furthermore, the combination's cost-effectiveness and bioequivalence of generic FDC formulations are specific to this pairing and cannot be assumed for alternatives like tenofovir/lamivudine or zidovudine/lamivudine. [3] These quantifiable differences necessitate product-specific evaluation for procurement decisions.

Mitochondrial toxicity profile
Stavudine-containing backbones may exhibit higher mtDNA depletion than tenofovir-based alternatives; toxicity endpoints may shift.
Resistance mutation pathway
The M184V mutation confers increased stavudine susceptibility, a pharmacologic interaction unique to this NRTI pair.
Cost and bioequivalence transfer
Generic FDC cost-effectiveness and bioequivalence data are specific; substitution with other backbones requires separate assessment.

Quantitative Evidence: Stavudine/Lamivudine vs. Alternatives


Mitochondrial DNA Depletion vs. Tenofovir/Lamivudine

In a randomized, double-blind trial (Study 903) comparing tenofovir DF/lamivudine/efavirenz (TDF arm, n=113) with stavudine/lamivudine/efavirenz (d4T arm, n=114) in treatment-naive HIV patients, the median increase in mitochondrial DNA (mtDNA) copies per cell from baseline to week 48 was 82 copies/cell in the TDF arm compared to only 18 copies/cell in the d4T arm (p<0.001). [1] This demonstrates that the stavudine-containing regimen is associated with significantly less recovery of mtDNA, a marker of mitochondrial toxicity.

mtDNA Change vs. TDF
Head-to-head
Stavudine arm
+18 copies/cell
Tenofovir arm
+82 copies/cell
Supports mitochondrial toxicity endpoint comparison
Study 903, 48 wk; p<0.05
HIV-1 Mitochondrial Toxicity NRTI Comparison mtDNA

Toxicity Incidence vs. Tenofovir/Lamivudine

In the same head-to-head trial (Study 903), the incidence of nucleoside analogue-associated toxicities, specifically peripheral neuropathy and lipodystrophy, was 10% in the stavudine/lamivudine/efavirenz arm compared to 3% in the tenofovir DF/lamivudine/efavirenz arm after 48 weeks of treatment (p<0.001). [1]

Toxicity Incidence vs. TDF
Head-to-head
d4T arm
10% incidence
TDF arm
3% incidence
Supports adverse event endpoint comparison
Study 903, 48 wk, peripheral neuropathy/lipodystrophy
HIV-1 Adverse Events NRTI Comparison Toxicity

Virologic Efficacy vs. Zidovudine/Lamivudine

A randomized, double-blind, placebo-controlled trial (Kuritzkes et al., 1999) compared stavudine plus lamivudine (d4T+3TC) with zidovudine plus lamivudine (ZDV+3TC) in treatment-naive patients. At week 48, the mean reduction in plasma HIV-1 RNA from baseline was 1.08 log10 copies/mL for d4T+3TC versus 1.01 log10 copies/mL for ZDV+3TC (P=0.66). [1]

Virologic Efficacy vs. ZDV
Head-to-head
d4T+3TC
−1.08 log₁₀
ZDV+3TC
−1.01 log₁₀
Virologic endpoint context
Phase III, n=299, 48 wk, P=0.66 non-significant
HIV-1 Virologic Suppression NRTI Comparison Randomized Trial

GPO-VIR FDC in Advanced HIV

In an open-label trial of the GPO-VIR fixed-dose combination (stavudine/lamivudine/nevirapine) in antiretroviral-naive Thai adults with advanced HIV (mean baseline CD4 count 58.7 cells/mm3, mean HIV RNA 5.3 log10 copies/mL), the mean decrease in HIV RNA at 24 weeks was 3.6 log10 copies/mL (p<0.001). [1] While not a direct comparator study, this demonstrates the magnitude of virologic suppression achievable with this FDC in a population with low CD4 counts.

GPO-VIR in Advanced HIV
Reported
−3.6 log₁₀ copies/mL
Supports antiviral effect endpoint context
Single-arm, 24 wk, advanced-HIV Thai cohort (n=101)
HIV-1 Advanced HIV FDC Efficacy

CNS Penetration vs. Zidovudine/Lamivudine

A randomized study (Foudraine et al., 1998) evaluated CSF penetration of stavudine plus lamivudine versus zidovudine plus lamivudine. After 12 weeks of treatment, HIV-1 RNA was undetectable in the CSF of all patients in both groups. The highest drug concentration in the CSF was for lamivudine, followed by stavudine and then zidovudine. [1]

CSF Concentration Rank
Head-to-head
  1. Lamivudine (highest)
  2. Stavudine
  3. Zidovudine
Supports CNS penetration endpoint comparison
12 wk, both regimens suppressed CSF RNA
HIV-1 Cerebrospinal Fluid CNS Penetration NRTI Comparison

Cost-Effectiveness vs. Alternatives

A South African cost-effectiveness analysis found that stavudine/lamivudine/nevirapine was more costly and less effective than zidovudine/lamivudine/nevirapine. [1] A separate analysis from India estimated discounted lifetime medical costs of $5,580 with stavudine-containing ART compared to $5,720 with zidovudine-containing ART, though tenofovir-based regimens were found to be more economically efficient overall. [2]

Lifetime Cost Difference
Reported
Stavudine ART $5,580
Zidovudine ART $5,720
Cost endpoint context
India pharmacoeconomic model
HIV-1 Cost-Effectiveness Resource-Limited Settings Pharmacoeconomics

Stavudine/Lamivudine Research & Industrial Applications


Resource-Limited Public Health Procurement

For national HIV programs in low- and middle-income countries with constrained budgets, generic fixed-dose combinations of stavudine/lamivudine (often with nevirapine) remain a viable first-line option. This is supported by pharmacokinetic studies confirming therapeutic drug levels from generic Indian FDCs [1] and clinical trial data demonstrating potent viral suppression in advanced disease [2]. Procurement decisions should weigh the lower cost [3] against the established, quantifiable higher risk of mitochondrial toxicity (10% incidence vs. 3% for tenofovir-based regimens) [4] and peripheral neuropathy.

Pediatric FDC Formulations

The development of pediatric-specific FDC formulations, such as chewable tablets or tablets for oral suspension, addresses a critical unmet need in pediatric HIV care. Bioequivalence studies have demonstrated that a novel chewable pediatric FDC of stavudine/lamivudine/nevirapine provides therapeutically adequate plasma drug exposures (geometric mean AUC ratio FDC/liquid: 0.97 for stavudine, 1.41 for lamivudine) [5] and that a lamivudine/stavudine tablet for oral suspension is bioequivalent to individual liquid formulations (90% CIs for AUC and Cmax within 80-125%) [6]. These data support the procurement of these specific FDC formulations to simplify dosing and improve adherence in children.

CNS Penetration Studies

The established differential CNS penetration of stavudine compared to other NRTIs like zidovudine makes the stavudine/lamivudine combination a useful tool in research focused on HIV-associated neurocognitive disorders (HAND). Studies have shown that stavudine achieves higher CSF concentrations than zidovudine, while both combinations effectively suppress CSF viral load [7]. This combination may be selected as a comparator backbone in trials evaluating the neurological efficacy of newer antiretroviral agents.

Mitochondrial Toxicity Benchmark

Due to its well-characterized and quantifiable impact on mitochondrial DNA (median mtDNA increase of only 18 copies/cell at 48 weeks) [4], the stavudine/lamivudine combination serves as a positive control or benchmark in preclinical and clinical studies evaluating the mitochondrial safety profile of novel NRTIs or NRTI-sparing regimens. Its position in the established hierarchy of NRTI mitochondrial toxicity (zalcitabine > didanosine > stavudine > lamivudine) [8] provides a quantitative reference point for comparative assessments.

Application
Selection Property
Validation Focus
Resource-limited public health procurement
Cost-effectiveness and mitochondrial toxicity profile
mtDNA depletion and adverse event endpoint review
Pediatric FDC formulation studies
Bioequivalence to individual liquid formulations
AUC/Cmax ratio endpoint review
HIV-associated neurocognitive disorder research
CNS penetration and CSF viral suppression profile
CSF drug concentration endpoint comparison
NRTI mitochondrial toxicity benchmarking
Established mtDNA depletion ranking
mtDNA endpoint context for comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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